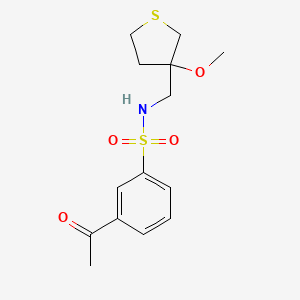

![molecular formula C16H10N4O B2887183 2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole CAS No. 477859-77-1](/img/structure/B2887183.png)

2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole, also known as PBOX-15, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzoxazole derivatives, which have been found to exhibit a range of biological activities.

Scientific Research Applications

Topoisomerase II Inhibition

A study investigated the inhibitory activity of various compounds, including benzoxazole derivatives, on eukaryotic DNA topoisomerase II. The research found that several derivatives exhibited significant topoisomerase II inhibitory activity, suggesting potential applications in cancer therapy due to the crucial role of topoisomerase II in DNA replication and cell division (A. Pınar et al., 2004).

Plant Growth Regulation

Benzoxazole compounds are utilized in physiological research as inhibitors of cytochrome P-450 dependent monooxygenases, providing insights into the regulation of terpenoid metabolism related to phytohormones and sterols. This application has implications for understanding processes like cell division, elongation, and senescence in plants (K. Grossmann, 1990).

Antimicrobial and Antitumor Activities

Research on benzoxazole derivatives, including the synthesis of novel compounds, has shown promising antimicrobial and antitumor properties. These findings highlight the potential of such compounds in developing new therapeutic agents against various bacterial infections and cancers (Esin Karatas et al., 2021).

Privileged Scaffold in Medicinal Chemistry

The benzoxazolone heterocycle is recognized for its ability to mimic phenol or catechol in a metabolically stable template, offering a broad therapeutic application range from analgesic anti-inflammatory compounds to antipsychotic and neuroprotective agents. Its versatility and high hit rate in medicinal chemistry underscore its status as a "privileged scaffold" (J. Poupaert et al., 2005).

Synthesis and Biological Activity Studies

Various studies have focused on the synthesis of benzoxazole and related heterocyclic compounds, examining their biological activities such as antifungal, insecticidal, and herbicidal effects. These investigations contribute to the development of new compounds with potential applications in agriculture and medicine (T. Hisano et al., 1982).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets .

Mode of Action

These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cellular signaling, gene expression, and metabolic processes .

Pharmacokinetics

The compound’s bioavailability would be influenced by factors such as its solubility, stability, and permeability across biological membranes .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in cell proliferation, differentiation, and apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the action, efficacy, and stability of 2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole. For instance, the compound’s stability and solubility could be affected by the pH of the environment .

properties

IUPAC Name |

2-(2-pyridin-2-ylpyrimidin-5-yl)-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N4O/c1-2-7-14-12(5-1)20-16(21-14)11-9-18-15(19-10-11)13-6-3-4-8-17-13/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTFQTOGAUKULCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CN=C(N=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Pyridinyl)-5-pyrimidinyl]-1,3-benzoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B2887100.png)

![N-[cyano(2-methylphenyl)methyl]-3-(2-oxopyrrolidin-1-yl)propanamide](/img/structure/B2887105.png)

![1-(2,6-Difluorophenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2887108.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-3-nitrobenzamide](/img/structure/B2887109.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)

![3,4,5-trimethoxy-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2887113.png)

![[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)